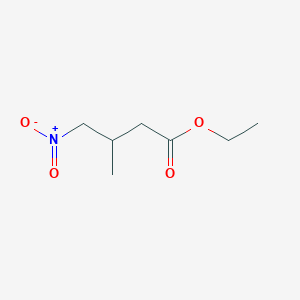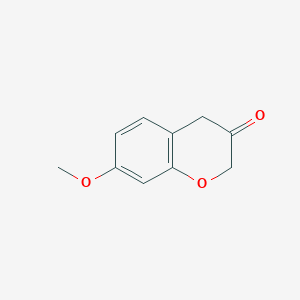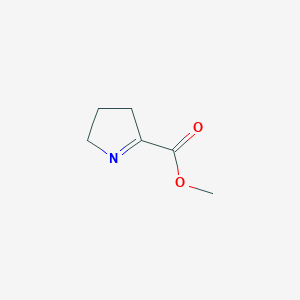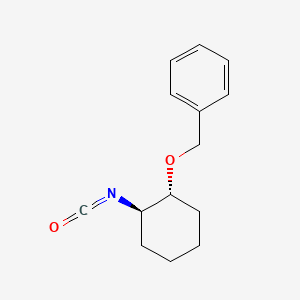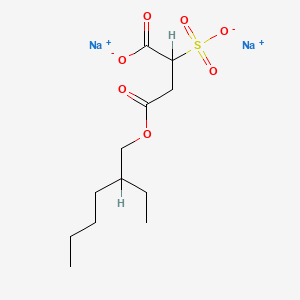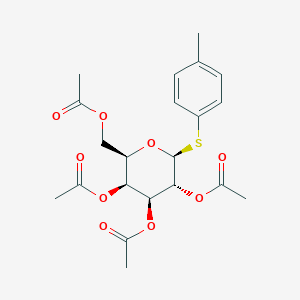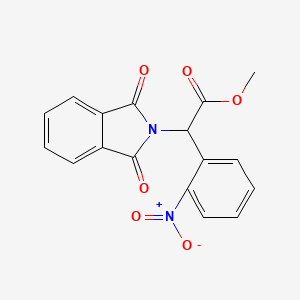
3-(3-Trifluoromethyl-benzyl)-piperidine
Overview
Description
3-(3-Trifluoromethyl-benzyl)-piperidine, commonly known as TFMP, is a chemical compound that has gained significant attention in scientific research due to its potential for various applications. TFMP is a piperidine derivative that is synthesized through a specific method and has unique biochemical and physiological effects.
Scientific Research Applications
Nucleophilic Aromatic Substitution
The study by Pietra and Vitali (1972) on nucleophilic aromatic substitution provides a foundational understanding of reactions involving compounds similar to "3-(3-Trifluoromethyl-benzyl)-piperidine." They explored reactions of piperidine with nitro-aromatic compounds, offering insights into the mechanisms that could be relevant for designing new chemical transformations or understanding the reactivity of similar structures (Pietra & Vitali, 1972).
Antifungal Compounds from Piper Species
Xu and Li (2011) reviewed antifungal compounds isolated from Piper species, highlighting the chemical diversity and biological activities of compounds with piperidine structures. This review could indirectly suggest potential biological activities or research avenues for compounds with structures similar to "3-(3-Trifluoromethyl-benzyl)-piperidine" (Xu & Li, 2011).
Piperazine Derivatives for Therapeutic Use
Rathi et al. (2016) reviewed therapeutic applications of piperazine derivatives, emphasizing their importance in medicinal chemistry for various therapeutic uses. This review might offer context on how modifications to the piperidine and piperazine scaffolds impact pharmacological properties, possibly providing indirect implications for the study of "3-(3-Trifluoromethyl-benzyl)-piperidine" (Rathi et al., 2016).
Development of Macozinone for TB Treatment
Makarov and Mikušová (2020) provided an update on the development of Macozinone, a piperazine-benzothiazinone, for tuberculosis treatment. This highlights the potential for piperidine derivatives in drug development, particularly in antimicrobial research, suggesting a possible area of application for compounds like "3-(3-Trifluoromethyl-benzyl)-piperidine" (Makarov & Mikušová, 2020).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various proteins and receptors . The specific role of these targets would depend on their biological function and the context in which they are expressed.
Mode of Action
The mode of action of 3-(3-Trifluoromethyl-benzyl)-piperidine involves its interaction with its targets, leading to altered cellular responses
Biochemical Pathways
It’s plausible that the compound could influence various pathways depending on its specific targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
The effects would likely depend on the specific targets of the compound and the biochemical pathways it influences .
properties
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)12-5-1-3-10(8-12)7-11-4-2-6-17-9-11/h1,3,5,8,11,17H,2,4,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJMMSXTOSDULN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457031 | |
| Record name | 3-(3-Trifluoromethyl-benzyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
625454-25-3 | |
| Record name | 3-(3-Trifluoromethyl-benzyl)-piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



